molecular formula C7H7N3S B3346554 Thiazolo[4,5-c]pyridin-2-ylmethanamine CAS No. 1203605-29-1

Thiazolo[4,5-c]pyridin-2-ylmethanamine

Cat. No.: B3346554
CAS No.: 1203605-29-1
M. Wt: 165.22
InChI Key: WRUWMHXUVGTRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-c]pyridin-2-ylmethanamine is a high-value heterocyclic building block designed for medicinal chemistry and drug discovery research. Compounds featuring the thiazolo[4,5- c ]pyridine scaffold are recognized as privileged structures in pharmacology due to their broad and potent biological activities . This amine-functionalized derivative is particularly useful for constructing novel molecular libraries via further functionalization, such as amide coupling or the formation of Schiff bases, to explore structure-activity relationships . In drug discovery, this scaffold shows significant promise in multiple therapeutic areas. Thiazolo-pyridine and the closely related thiazolo-pyrimidine cores have been investigated as potent anticonvulsant agents, with some Schiff base derivatives demonstrating notable protective effects in maximal electroshock (MES) and isoniazid-induced convulsion models . Furthermore, this structural class is a prominent scaffold in anticancer research; similar fused thiazolo-pyridopyrimidines have been developed as selective inhibitors of cyclin-dependent kinases CDK4/6, a validated target in breast cancer therapy, and have shown promising cytotoxic activity against cell lines such as MCF-7 and MDA-MB-231 . The rigidity and electron-deficient nature of the fused ring system also contribute to its utility in materials science, particularly in the development of organic electronic materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate to develop novel bioactive molecules targeting a range of conditions, including cancer, central nervous system disorders, and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUWMHXUVGTRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for Thiazolo 4,5 C Pyridin 2 Ylmethanamine and Analogues

Primary Synthetic Routes to the Thiazolo[4,5-c]pyridine (B1315820) Core

The assembly of the central thiazolo[4,5-c]pyridine scaffold is a critical step that can be approached by forming either the thiazole (B1198619) or the pyridine (B92270) ring in the final cyclization step.

Cyclization Reactions for Thiazole Ring Construction

One of the most direct methods for constructing the thiazolo[4,5-c]pyridine core involves the annulation of a thiazole ring onto a pre-existing, appropriately substituted pyridine. This approach typically starts with a pyridine derivative containing vicinal amino and halo functionalities, which can react with a reagent that provides the remaining atoms for the thiazole ring.

A key precursor for this strategy is a 3-amino-4-halopyridine. For instance, the reaction of 3-amino-4-chloropyridine (B21944) with an alkyl or aryl isothiocyanate in refluxing ethanol can yield the corresponding 2-aminothiazolo[4,5-c]pyridine hydrochloride. This reaction proceeds through the formation of an intermediate pyridylthiourea, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to form the fused thiazole ring. A similar one-step synthesis involves the reaction of a chloronitropyridine with a thioamide or thiourea, which has been successfully extended to produce a thiazolo[4,5-c]pyridine derivative researchgate.net.

Another common and powerful method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. In the context of the thiazolo[4,5-c]pyridine core, this would involve a derivative of 4-aminopyridine-3-thiol reacting with a suitable one-carbon electrophile.

Table 1: Examples of Reagents for Thiazole Ring Construction from Pyridine Precursors

Pyridine PrecursorCo-reactantReaction TypeResulting Scaffold
3-Amino-4-chloropyridineIsothiocyanateCyclocondensation2-Substituted-aminothiazolo[4,5-c]pyridine
4-Chloro-3-nitropyridineThioamideNucleophilic Substitution / Cyclization2-Substituted-thiazolo[4,5-c]pyridine
4-Aminopyridine-3-thiolPhosgene equivalentCyclizationThiazolo[4,5-c]pyridin-2-one

Annulation Strategies for Pyridine Ring Formation

An alternative strategy involves starting with a substituted thiazole and constructing the pyridine ring onto it. This approach requires a thiazole precursor with functional groups at the C-4 and C-5 positions that can participate in a cyclization reaction to form the six-membered pyridine ring.

While specific examples for the thiazolo[4,5-c]pyridine isomer are less common, this strategy is well-documented for other isomers like thiazolo[4,5-b]pyridines dmed.org.uaosi.lvresearchgate.net. The general methodology often involves the condensation of a 4-amino-5-carbonyl thiazole derivative with a 1,3-dielectrophile or a compound containing an active methylene (B1212753) group. For example, a 4-amino-5-formylthiazole could react with reagents like malononitrile, ethyl cyanoacetate, or β-ketoesters in a Friedländer-type annulation to build the pyridine ring, often leading to highly functionalized products. The reaction typically proceeds via an initial Knoevenagel or Michael addition followed by intramolecular cyclization and elimination.

Multi-component Reaction Approaches for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient pathway to complex heterocyclic scaffolds researchgate.netnih.govnih.govresearchgate.net. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

For the synthesis of fused pyridine systems, several MCRs are known. While a specific MCR for the thiazolo[4,5-c]pyridine skeleton is not prominently reported, analogous systems have been successfully constructed this way. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-established three-component process involving a heterocyclic amidine, an aldehyde, and an isonitrile to create fused imidazopyridines nih.govresearchgate.netnih.gov. A variation of this reaction using pyridoxal as the aldehyde component has been shown to yield a furo[2,3-c]pyridine skeleton, demonstrating the utility of MCRs in accessing the [c]-fused pyridine core nih.govresearchgate.netnih.gov. A hypothetical MCR for the thiazolo[4,5-c]pyridine core could involve the reaction of a 2-aminothiazole (B372263) derivative, an aldehyde, and a component providing the remaining two carbons of the pyridine ring in a one-pot process.

Introduction and Functionalization of the 2-ylmethanamine Side Chain

Once the thiazolo[4,5-c]pyridine core is established, or by designing a synthesis that carries the side chain through the reaction sequence, the 2-ylmethanamine group must be installed.

Aminomethylation and Related C-N Bond Forming Reactions

Direct introduction of an aminomethyl group onto a pre-formed thiazolo[4,5-c]pyridine core represents a convergent approach. The C-2 position of the thiazole ring is a primary target for functionalization nih.gov. This position is known to be susceptible to deprotonation by strong bases (e.g., organolithium reagents) to form a nucleophilic organometallic species. This intermediate can then react with an electrophilic aminomethyl synthon to form the desired C-N bond. Suitable electrophiles include N-protected iodomethylamines or Eschenmoser's salt (dimethyl(methylene)ammonium iodide).

Alternatively, a precursor group at the C-2 position can be converted to the aminomethyl moiety. For example, a 2-cyanothiazolo[4,5-c]pyridine could be reduced to the target amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Similarly, a 2-carboxaldehyde could be converted to the aminomethyl group via reductive amination.

Precursor Design and Derivatization Strategies

Perhaps the most efficient and strategic approach to synthesizing Thiazolo[4,5-c]pyridin-2-ylmethanamine involves incorporating the aminomethyl group, or a protected precursor, into one of the starting materials before the core is constructed. This avoids potentially harsh functionalization steps on the final heterocyclic system.

This strategy can be effectively implemented using a Hantzsch-type thiazole synthesis. The key starting material would be a thioamide bearing a protected aminomethyl group, such as 2-(phthalimidomethyl)thioacetamide. Condensation of this thioamide with a suitable 3-halo-4-aminopyridine or a related electrophilic pyridine precursor would directly construct the thiazolo[4,5-c]pyridine ring with the desired side chain already in place at the C-2 position. The final step would then be a standard deprotection of the amine (e.g., hydrazinolysis of the phthalimide (B116566) group) to yield the final product. This precursor-based approach offers significant control over the regiochemistry and is often higher yielding than post-cyclization functionalization routes. The use of versatile precursors like 5-aminopyrazoles to build complex fused heterocycles serves as a strong analogy for this type of strategic design beilstein-journals.orgresearchgate.net.

Table 2: Precursor-Based Strategy for Side Chain Introduction

Thiazole Ring Precursor (with side chain)Pyridine Ring PrecursorSynthetic StepFinal Product (after deprotection)
2-(Phthalimidomethyl)thioacetamide3-Bromo-4-chloropyridineHantzsch-type CyclizationThis compound
2-Cyanoethanethioamide3-Amino-4-halopyridineHantzsch-type Cyclization / ReductionThis compound

Advanced and Sustainable Synthetic Techniques

The evolution of synthetic organic chemistry has provided a toolbox of sophisticated techniques that are increasingly being applied to the synthesis of thiazolopyridine derivatives. These methods aim to enhance efficiency, reduce waste, and allow for the construction of complex molecular architectures with greater precision.

One-pot and cascade reactions represent a highly efficient strategy for the synthesis of complex molecules like thiazolopyridines from simple, readily available starting materials. arkat-usa.org These processes, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced solvent usage, and shorter reaction times.

A notable example is the five-component cascade reaction for the synthesis of N-fused heterocyclic compounds, including thiazolo[3,2-a]pyridine derivatives. researchgate.net This domino reaction involves N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences. researchgate.net Similarly, sequential multi-component reactions have been described for the synthesis of functionalized thiazolo pyridine-fused spirooxindoles in good yields. nih.gov Another approach involves a one-pot Michael addition and cyclo-elimination cascade to yield thiazolo[4,5-b]pyridines. dmed.org.ua

Multicomponent reactions (MCRs) are a cornerstone of this strategy. For instance, the reaction of 2-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)thiazol-4(5H)‐one with various active methylene reagents and aromatic aldehydes in basic conditions leads to the formation of pyrano[2,3‐d]thiazole and thiazolo[4,5‐b]pyridine derivatives. researchgate.net A three-component condensation of a 2-aminothiazole derivative, appropriate aldehydes, and Meldrum's acid has also been utilized to produce 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua

The following table summarizes various one-pot and cascade reactions used in the synthesis of thiazolopyridine analogues:

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the thiazolopyridine scaffold. beilstein-journals.orgrsc.org These reactions allow for the precise introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, the Liebeskind-Srogl cross-coupling reaction has been employed for the synthesis of 2-aryl-thiazolo[4,5-b]pyridines from thiazolo[4,5-b]pyridine (B1357651) thioethers and boronic acids, achieving yields of 48%-94%. The Suzuki cross-coupling reaction is another powerful method, used to couple 3-amino-5-bromo-2-chloropyridine with 2-methyl-5-nitrophenylboronic acid pinacol ester in the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives. nih.gov

Copper-catalyzed reactions also play a significant role. A heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines has been used to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua Furthermore, a palladium-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with thiazoles has been reported, highlighting the continuous development in this area. urfu.ru

The following table provides examples of metal-catalyzed cross-coupling reactions for the functionalization of thiazolopyridines:

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. durham.ac.uktcichemicals.com The application of flow chemistry to the synthesis of thiazolopyridine derivatives has been explored to overcome challenges associated with traditional batch processes, such as the handling of hazardous reagents and the generation of gaseous byproducts. arkat-usa.org

A continuous flow process has been developed for the synthesis of thiazolino ring-fused 2-pyridones, a valuable scaffold with diverse biological activities. arkat-usa.org This approach allows for better management of hazards and more reliable scaling compared to batch synthesis. arkat-usa.org The optimization of conditions in a flow system can also lead to a more efficient synthesis, requiring a lower equivalence of starting materials. arkat-usa.org Flow chemistry is particularly well-suited for reactions involving unstable intermediates and intense conditions. arkat-usa.orgnih.gov The modular nature of flow systems allows for the coupling of different reactors and in-line purification methods, making it a versatile and efficient process. uc.pt

The principles of green chemistry are increasingly being integrated into the synthesis of thiazolopyridine derivatives to minimize the environmental impact of chemical processes. mdpi.com This includes the use of greener solvents, catalysts, and reaction conditions.

One approach is the use of eco-friendly reaction media, such as deep eutectic solvents, for the synthesis of related heterocyclic systems like thiazolo[5,4-d]thiazoles. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govnih.gov For example, the synthesis of pyridine derivatives has been achieved in 2-7 minutes under microwave irradiation, with excellent yields and pure products. nih.gov

Purification and Isolation Techniques for Complex Thiazolopyridine Derivatives

The purification and isolation of the target thiazolopyridine derivatives from complex reaction mixtures are critical steps in the synthetic process. The choice of purification technique depends on the physicochemical properties of the compound and the impurities present.

Common purification methods include column chromatography on silica gel, recrystallization, and preparative thin-layer chromatography. For some synthetic procedures, the desired products can be isolated in excellent yields by simple filtration, which is a significant advantage in terms of process efficiency and scalability. researchgate.net In solid-phase synthesis, the product is cleaved from the resin and purified after the final reaction step. researchgate.net

For more complex separations, advanced techniques such as high-performance liquid chromatography (HPLC) are employed. Cation-exchange chromatography has been shown to be an efficient method for the purification of 2-aminopyridine derivatives, offering a rapid alternative to gel filtration. nih.gov

Reactivity Profiles and Derivatization Chemistry of Thiazolo 4,5 C Pyridin 2 Ylmethanamine Scaffolds

Reactivity of the Aminomethyl Functional Group

The primary amine of the aminomethyl substituent is a versatile functional handle, capable of participating in a wide range of reactions as both a nucleophile and, to a lesser extent, an electrophile after suitable modification.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This reactivity is central to many derivatization strategies, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse substituents.

Acylation: The aminomethyl group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. Research on related heteroaromatic amines, such as 5-amino-1,2,3-triazoles, demonstrates that acylation can be a precursor step to subsequent cyclization reactions, highlighting the synthetic potential of this transformation. mdpi.com For instance, the acylation of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid hydrazide has been used to generate novel derivatives. researchgate.net

Alkylation: Nucleophilic attack by the amine on alkyl halides or other electrophilic carbon centers results in the formation of secondary or tertiary amines. The degree of alkylation can often be controlled by stoichiometry and reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is crucial in medicinal chemistry for introducing functionalities that can modulate the physicochemical properties of the parent molecule.

Reductive Amination: The aminomethyl group can be engaged in reductive amination with aldehydes or ketones to produce secondary or tertiary amines, providing a pathway to more complex molecular architectures.

While the primary amine is fundamentally nucleophilic, it can be converted into an electrophilic species. For example, diazotization of the primary amine with nitrous acid would yield a diazonium salt. Although potentially unstable on this scaffold, such an intermediate could theoretically undergo Sandmeyer-type reactions to introduce a range of functional groups, including halogens, cyano, and hydroxyl groups.

Electrophilic Aromatic Substitution on the Thiazolo[4,5-c]pyridine (B1315820) Nucleus

The Thiazolo[4,5-c]pyridine ring system is generally considered electron-deficient due to the presence of the electronegative nitrogen atom in the pyridine (B92270) ring. utexas.edu This deactivation makes classical electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation, challenging. youtube.comresearchgate.net Such reactions often require harsh conditions and may suffer from low yields and poor regioselectivity. youtube.com

Nitration: The nitration of pyridine itself is a difficult reaction, typically requiring severe conditions. youtube.comrsc.org The protonation of the pyridine nitrogen under strongly acidic nitrating conditions further deactivates the ring towards electrophilic attack. rsc.org For the thiazolo[4,5-c]pyridine system, substitution would be predicted to occur on the pyridine ring, but the inherent low reactivity presents a significant synthetic hurdle. researchgate.net Activation of the ring, for instance by forming the N-oxide, can facilitate EAS, directing substitution to the positions ortho and para to the N-oxide. rsc.org

Halogenation: Direct halogenation of electron-deficient heterocycles like pyridine often requires high temperatures or specialized reagents. youtube.comnih.gov For instance, vapor-phase halogenation is a common industrial method. Theoretical and experimental studies on the related thiazolo[5,4-d]thiazole (B1587360) system have shown that direct electrophilic chlorination and bromination are possible, yielding mono- and di-halogenated products. researchgate.net This suggests that under appropriate conditions, halogenation of the Thiazolo[4,5-c]pyridine nucleus could be achieved.

Reaction Substrate Type Typical Conditions Outcome Reference(s)
NitrationPyridineH₂SO₄/HNO₃, 110°CLow yield, requires activating groups youtube.comrsc.org
NitrationPyridine-N-oxideH₂SO₄/HNO₃Favors 4-nitro product rsc.org
BrominationThiazolo[5,4-d]thiazoleBromine-pyridine mixtureSmooth, high-yield bromination researchgate.net
Chlorination3,5-dimethylpyridineThionyl chlorideClean chlorination at position 4 youtube.com

Nucleophilic Substitution Reactions on the Core Structure

The electron-deficient nature of the pyridine ring makes the Thiazolo[4,5-c]pyridine scaffold susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group (e.g., a halogen) is present at an activated position.

The positions ortho and para (C4 and C7 in the pyridine moiety) to the pyridine nitrogen are the most activated sites for nucleophilic attack. stackexchange.comquimicaorganica.org This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com In the absence of a pre-installed leaving group, direct nucleophilic substitution is rare but can occur under harsh conditions (Chichibabin reaction). A more common strategy involves the introduction of a leaving group, often a halogen, which can then be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). For example, a solid-phase synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives utilized a nucleophilic desulfonative substitution with amines after oxidizing a sulfide (B99878) to a sulfone, demonstrating an alternative SNAr strategy. nih.govresearchgate.net

Cycloaddition and Rearrangement Reactions Involving the Fused System

The fused π-system of the Thiazolo[4,5-c]pyridine core can potentially participate in pericyclic reactions, such as cycloadditions. youtube.com The specific mode of reaction would depend on the nature of the reacting partner and the electronic character of the thiazolopyridine system.

Diels-Alder and [4+2] Cycloadditions: Heterocyclic systems can act as dienes or dienophiles in [4+2] cycloaddition reactions. youtube.comyoutube.com Research has shown that thiazolo-2-pyridones can undergo selective [4+2] cycloaddition reactions with arynes to form complex bridged isoquinolones. nih.gov Superelectrophilic nitroisoxazolo[4,3-b]pyridines have been shown to readily undergo [4+2]-cycloaddition reactions across the C=C(NO₂) bond of the pyridine ring with dienes like 2,3-dimethyl-1,3-butadiene. nih.gov This suggests that if the pyridine ring of the Thiazolo[4,5-c]pyridine scaffold is sufficiently activated, it could participate as the dienophile component.

[3+2] Dipolar Cycloadditions: The thiazole (B1198619) or pyridine ring could also act as a dipolarophile in reactions with 1,3-dipoles like azides or nitrile oxides, a common strategy for constructing five-membered heterocyclic rings. nih.gov The reaction of cycloalkynes with organic azides is a well-established example of a (3+2) dipolar cycloaddition. nih.gov

Rearrangement Reactions: While specific rearrangement reactions for this exact scaffold are not widely documented, heterocyclic systems can undergo various rearrangements, often promoted by heat, light, or acid/base catalysis.

Transition Metal-Mediated Functionalizations and C-H Activation

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic scaffolds, offering high efficiency and regioselectivity. jocpr.com These methods are particularly valuable for modifying C-H bonds that are otherwise unreactive. nih.govias.ac.in

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful methods for forming C-C and C-heteroatom bonds. jocpr.commdpi.com To apply these methods to the Thiazolo[4,5-c]pyridine scaffold, a halogenated derivative would typically be required as the electrophilic partner. For instance, Suzuki cross-coupling has been used to synthesize thiazolo[5,4-b]pyridine (B1319707) derivatives by coupling an aryl borate (B1201080) with a bromo-thiazolopyridine intermediate. nih.govnih.gov These reactions offer a robust platform for introducing aryl, vinyl, alkynyl, and amino substituents onto the core structure. jocpr.com

C-H Activation: Direct C-H activation has emerged as a more atom-economical strategy that avoids the pre-functionalization step of installing a halogen. ias.ac.innih.gov Metals like palladium, rhodium, and ruthenium are commonly used to catalyze the direct arylation, alkylation, or alkenylation of C-H bonds. mdpi.com For heteroaromatic compounds, C-H activation is often directed by a nearby functional group or by the inherent electronic properties of the ring. A Pd(II)-catalyzed dehydrogenative cross-coupling reaction was achieved for thiazolo[5,4-d]pyrimidine (B3050601) with unactivated arenes, demonstrating the feasibility of C-H activation on a related scaffold. researchgate.net Given the multiple C-H bonds on the Thiazolo[4,5-c]pyridine nucleus, developing regioselective C-H functionalization protocols is an active area of research.

Catalytic Reaction Catalyst/Reagents Purpose Example System Reference(s)
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, Aryl borateC-C bond formation (Arylation)Bromo-thiazolo[5,4-b]pyridine nih.gov
Negishi CouplingPd(0) or Pd(II), Organozinc reagentC-C bond formationAryl halides mdpi.com
C-H/C-H Cross-CouplingPd(II), Ag(I)/O₂Direct C-ArylationThiazolo[5,4-d]pyrimidine researchgate.net
C-H OlefinationRh(III), O₂C-C bond formation (Alkenylation)Benzimidazoles mdpi.com

Development of Library Synthesis for Structural Diversification

The generation of chemical libraries with diverse functionalities is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds. For the Thiazolo[4,5-c]pyridin-2-ylmethanamine scaffold, the development of a robust library synthesis strategy is crucial for unlocking its therapeutic potential. Such a strategy would systematically introduce a variety of substituents at key positions on the heterocyclic core and the exocyclic aminomethyl group, allowing for a thorough investigation of the chemical space surrounding this privileged scaffold.

A plausible and efficient approach to the library synthesis of this compound derivatives involves a combination of solid-phase and solution-phase chemistries. This hybrid strategy allows for the rapid assembly of a large number of analogs while also providing the flexibility to perform reactions that may be challenging on a solid support. The primary points for diversification on the this compound scaffold are the exocyclic primary amine, and the 4- and 7-positions of the pyridine ring.

A proposed synthetic library generation could commence with the protection of the primary amine of a resin-bound this compound. This protected intermediate can then undergo a variety of diversification reactions. For instance, acylation with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates would yield a library of amides, sulfonamides, and ureas, respectively. The use of a solid-support methodology, similar to that employed for other thiazolopyridine derivatives, would streamline the purification process, requiring simple washing steps to remove excess reagents and byproducts. acs.org

Further structural diversity can be achieved through functionalization of the pyridine ring. Novel methods for the functionalization of the parent thiazolo[4,5-c]pyridine core have been developed, including direct C-H coupling reactions and N-oxide rearrangement chemistry. researchgate.net These techniques allow for the introduction of substituents at the 4- and 7-positions, thereby expanding the structural landscape of the library. For example, the formation of an N-oxide at the pyridine nitrogen would activate the 4- and 7-positions for subsequent nucleophilic substitution, enabling the introduction of a wide range of functional groups.

The following data tables outline a representative library synthesis plan, showcasing the types of building blocks and reaction conditions that could be employed for the structural diversification of the this compound scaffold.

Table 1: Diversification of the Exocyclic Amine

Reaction Type Reagent Class Exemplar Reagent Reaction Conditions Expected Product
AcylationCarboxylic AcidAcetic AcidHATU, DIPEA, DMF, rtN-(Thiazolo[4,5-c]pyridin-2-ylmethyl)acetamide
SulfonylationSulfonyl ChlorideMethanesulfonyl ChloridePyridine, DCM, 0 °C to rtN-(Thiazolo[4,5-c]pyridin-2-ylmethyl)methanesulfonamide
Reductive AminationAldehyde/KetoneBenzaldehydeNaBH(OAc)₃, DCE, rtN-Benzyl-1-(thiazolo[4,5-c]pyridin-2-yl)methanamine
Urea FormationIsocyanatePhenyl IsocyanateEt₃N, THF, rt1-Phenyl-3-(thiazolo[4,5-c]pyridin-2-ylmethyl)urea

Table 2: Diversification of the Pyridine Ring

Position Reaction Type Reagent/Catalyst Exemplar Reagent Reaction Conditions Expected Product
4- or 7-PositionC-H ArylationPalladium CatalystPhenylboronic AcidPd(OAc)₂, Ag₂CO₃, TFA, DCE, 80 °C4-Phenyl-thiazolo[4,5-c]pyridin-2-ylmethanamine
4- or 7-PositionN-Oxide FormationOxidizing Agentm-CPBADCM, rtThis compound 5-oxide
4-Position (from N-oxide)Nucleophilic SubstitutionCyanating AgentTMSCNAc₂O, reflux4-Cyano-thiazolo[4,5-c]pyridin-2-ylmethanamine
7-Position (from N-oxide)Nucleophilic SubstitutionHalogenating AgentPOCl₃Reflux7-Chloro-thiazolo[4,5-c]pyridin-2-ylmethanamine

The successful implementation of such a library synthesis strategy would provide a rich collection of structurally diverse this compound analogs. Subsequent high-throughput screening of this library against various biological targets could lead to the discovery of novel and potent therapeutic agents. The modular nature of this synthetic approach also allows for rapid follow-up synthesis of more focused libraries around initial hits to optimize their biological activity and pharmaceutical properties. The synthesis of related thiazolo[5,4-b]pyridine derivatives has been achieved through multi-step sequences involving Suzuki cross-coupling reactions to introduce diversity. nih.gov Similarly, multi-component cascade reactions have been effectively used to generate highly functionalized thiazolo[3,2-a]pyridine derivatives, showcasing the versatility of synthetic approaches to this class of compounds. nih.gov

Applications in Advanced Chemical Design and Scaffold Development

Thiazolo[4,5-c]pyridin-2-ylmethanamine as a Privileged Scaffold in Medicinal Chemistry

The thiazolopyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new therapeutic agents. tandfonline.com The fusion of a thiazole (B1198619) and a pyridine (B92270) ring creates a bicyclic system with a unique distribution of heteroatoms, offering a variety of hydrogen bond donors and acceptors, as well as opportunities for diverse functionalization. tandfonline.comnih.gov

While research on the specific isomer this compound is emerging, extensive studies on related thiazolopyridine isomers have demonstrated a broad spectrum of biological activities. These include anti-inflammatory, anticancer, antifungal, and herbicidal properties. researchgate.net For instance, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov

One notable example is the development of thiazolo[5,4-b]pyridine derivatives as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov Researchers have successfully synthesized derivatives that overcome resistance to existing drugs like imatinib. nih.gov Similarly, other thiazolopyridine-based molecules have shown promise as inhibitors of phosphoinositide 3-kinases (PI3Ks), another important family of enzymes in cancer signaling pathways. nih.gov The core scaffold's ability to interact with the ATP-binding site of these kinases underscores its value. The nitrogen atom of the pyridine ring and the heteroatoms of the thiazole ring can form key hydrogen bonding interactions within the kinase hinge region, a common feature of many kinase inhibitors. nih.gov

The aminomethyl group at the 2-position of this compound provides a critical handle for chemists to introduce a wide array of substituents. This allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a given biological target. This versatility is a hallmark of a privileged scaffold and suggests that this compound is a promising starting point for the discovery of new drugs.

Table 1: Examples of Biological Activities of Thiazolopyridine Scaffolds

Thiazolopyridine IsomerBiological ActivityTarget ClassReference
Thiazolo[5,4-b]pyridineAnticancerc-KIT Kinase nih.gov
Thiazolo[5,4-b]pyridineAnticancerPI3K Kinase nih.gov
Thiazolo[4,5-b]pyridine (B1357651)Anti-inflammatoryNot specified researchgate.net
Thiazolo[4,5-b]pyridineAntifungalNot specified researchgate.net

Role in Fragment-Based Drug Design (FBDD) and Fragment Elaboration

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. It involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.org These initial hits are then elaborated or linked together to generate more potent and selective lead compounds. frontiersin.org

This compound, with a molecular weight of approximately 165.2 g/mol , fits well within the typical size and complexity guidelines for a fragment library. The thiazole scaffold itself has been identified as a valuable component in fragment screening campaigns. nih.gov The unique three-dimensional shape and the distribution of heteroatoms in the thiazolopyridine core allow it to explore chemical space efficiently and make specific interactions with protein binding sites. nih.gov

The primary amine of this compound is a particularly attractive feature for FBDD. It provides a straightforward point for fragment elaboration. Once the thiazolopyridine core is identified as a binder to a target protein, chemists can systematically build upon the molecule by adding different chemical groups to the amine. This allows for the exploration of the surrounding binding pocket and the optimization of interactions to enhance potency and selectivity.

For example, if the thiazolopyridine core were to show weak inhibition of a particular enzyme, the amine could be acylated with a variety of carboxylic acids to introduce new functionalities. These additions could pick up additional interactions with the protein, such as hydrogen bonds or hydrophobic interactions, leading to a significant increase in binding affinity. The structural rigidity of the bicyclic core ensures that the elaborated groups are presented to the target in a well-defined orientation.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. "Scaffold hopping" is a more advanced form of this, where the core molecular framework of a known active compound is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups.

The this compound scaffold is an excellent candidate for such strategies. Its fused heterocyclic system can act as a bioisosteric replacement for other common bicyclic heteroaromatics found in bioactive molecules, such as purines, indoles, or benzimidazoles. For example, the thiazolopyrimidine ring system, a close analogue, is considered a 7-thia-analog of purines and has been extensively used in the design of novel therapeutics. researchgate.net

By mimicking the shape and electronic properties of these other scaffolds, this compound-based compounds can potentially bind to the same biological targets. This allows for the exploration of new intellectual property space and can lead to compounds with improved drug-like properties. The introduction of the sulfur atom in the thiazole ring and the nitrogen in the pyridine ring at specific positions can alter the molecule's solubility, metabolic stability, and ability to form specific interactions with the target protein, potentially leading to a superior pharmacological profile.

Application as Ligands in Organometallic Chemistry and Catalysis

The nitrogen and sulfur atoms in the this compound scaffold make it an attractive ligand for coordination with metal ions. researchgate.net The pyridine nitrogen and the thiazole nitrogen and sulfur atoms can act as Lewis basic sites, allowing the molecule to chelate to a metal center. The primary amine group provides an additional potential coordination site or a point for further functionalization to modify the ligand's properties.

The coordination of such ligands to transition metals can generate complexes with interesting catalytic properties. For example, complexes of thiazole-containing ligands with metals like iridium, rhodium, and palladium have been used as catalysts in a variety of organic transformations, including asymmetric hydrogenation and cross-coupling reactions. researchgate.netacs.org The electronic properties of the thiazolopyridine ligand can be tuned by introducing different substituents, which in turn can influence the catalytic activity and selectivity of the resulting metal complex.

The bidentate or potentially tridentate nature of this compound could lead to the formation of stable metal complexes. The specific geometry and electronic environment around the metal center, dictated by the ligand, are crucial for its catalytic performance. The development of chiral versions of this ligand could also open the door to applications in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals.

Supramolecular Chemistry and Material Science Applications

Supramolecular chemistry involves the study of chemical systems made up of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and metal coordination. The this compound molecule possesses several features that make it a promising building block for the construction of supramolecular assemblies.

The flat, aromatic nature of the thiazolopyridine core can facilitate pi-stacking interactions, where the electron clouds of adjacent molecules attract each other. The nitrogen atoms in the pyridine and thiazole rings, as well as the amine group, are capable of forming strong hydrogen bonds. These directional and specific interactions can be used to guide the self-assembly of the molecules into well-defined, ordered structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The crystal structure of related pyridine- and thiazole-containing compounds often reveals extensive networks of intermolecular hydrogen bonds that dictate the packing of the molecules in the solid state. researchgate.net

Furthermore, the ability of this compound to act as a ligand for metal ions can be exploited to create coordination polymers or metal-organic frameworks (MOFs). In these materials, the organic ligand bridges between metal centers to form extended, porous structures. Such materials have potential applications in gas storage, separation, and catalysis.

In the realm of material science, thiazole and pyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as dyes, owing to their electronic and photophysical properties. researchgate.net The extended pi-system of the thiazolopyridine core suggests that it may also possess interesting optical and electronic properties that could be harnessed in the development of new functional materials. The protonation of the pyridine nitrogen can also lead to changes in the electronic and optical properties of the molecule, which could be exploited in the design of chemical sensors. nih.gov

Structure Activity Relationship Sar and Molecular Recognition Principles

Impact of Substituent Variations on Molecular Interactions

To understand the impact of substituent variations, researchers would typically synthesize a library of compounds where different chemical groups are introduced at various positions on the thiazolo[4,5-c]pyridine (B1315820) core and the methanamine moiety. These substitutions could explore a range of electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and hydrogen bonding potential. The biological activity of each analogue would then be assessed to determine how these changes influence interactions with a biological target. Without such experimental data for Thiazolo[4,5-c]pyridin-2-ylmethanamine, a discussion on this topic would be purely speculative.

Key Pharmacophoric Features of the Thiazolo[4,5-c]pyridine Core for Target Binding

A pharmacophore model for the Thiazolo[4,5-c]pyridine core would identify the essential structural features responsible for its biological activity. This model would be built based on the three-dimensional arrangement of key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are critical for binding to a specific biological target. The generation of a reliable pharmacophore model requires a set of active compounds and, ideally, the crystal structure of the target protein in complex with a ligand. As no such studies are publicly available for this compound, its key pharmacophoric features have not been defined.

Influence of the 2-ylmethanamine Moiety on Binding Affinity and Selectivity

The 2-ylmethanamine moiety is expected to play a crucial role in the compound's biological activity, potentially acting as a key hydrogen bond donor or interacting with specific residues in a target's binding pocket. Its flexibility and basicity could significantly influence both the affinity (strength of binding) and selectivity (preference for one target over others). Determining this influence would involve comparing the activity of this compound with analogues where the methanamine group is modified, for instance, by changing its length, steric hindrance, or basicity. In the absence of such comparative studies, the precise contribution of this moiety remains uncharacterized.

Modulation of Biological Activity through Targeted Chemical Modifications

Once a preliminary SAR is established, medicinal chemists can undertake targeted chemical modifications to enhance the desired biological activity, improve pharmacokinetic properties, or reduce off-target effects. This rational design approach relies on the initial findings from substituent variation studies. Without this foundational data for this compound, a discussion on how to modulate its activity through specific modifications cannot be scientifically substantiated.

Kinetic and Thermodynamic Aspects of Ligand-Target Binding

A complete understanding of a drug-target interaction involves studying the kinetics (the rate at which the compound binds and dissociates from its target) and thermodynamics (the energy changes associated with binding). Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are used to measure these parameters. This information provides insights into the mechanism of action and can guide the optimization of drug candidates. Currently, there are no published studies detailing the kinetic and thermodynamic profile of this compound binding to any biological target.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of thiazolopyridine derivatives. Through the application of ¹H, ¹³C, and advanced 2D-NMR experiments, chemists can precisely map the molecular framework.

¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For example, in the related compound 5-methyl-4,5,6,7-tetrahydro amhsr.orgthiazolo[5,4-c]pyridin-2-amine, specific proton signals can be assigned to the methyl group, the aminomethylene group, and the protons on the tetrahydropyridine (B1245486) ring. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the spatial relationship between neighboring protons. For instance, the ¹H NMR spectrum of 4-(aminomethyl)pyridine, a structural fragment of the target molecule, shows distinct signals for the aromatic pyridine (B92270) protons and the methylene (B1212753) protons of the aminomethyl group. chemicalbook.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. In derivatives of thiazolo[4,5-d]pyridines, characteristic signals for the carbons of the thiopyranoid system are observed in the ¹³C NMR spectra. researchgate.net The analysis of ¹³C NMR data for related imidazo[4,5-b]pyridine scaffolds has also been crucial in confirming their structures. researchgate.netresearchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable information about the nitrogen atoms within the heterocyclic rings and the amine group, aiding in the differentiation of isomers and tautomers.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. nih.gov

COSY experiments reveal proton-proton couplings, helping to establish the sequence of protons in spin systems.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons over two or three bonds, which is critical for connecting different structural fragments and confirming the fusion of the thiazole (B1198619) and pyridine rings. nih.gov

These multi-dimensional experiments were pivotal in the structural assignment of pyridine alkaloids isolated from Caryopteris mongolica, where complex bicyclic frameworks were elucidated. nih.gov The combination of these NMR techniques provides unambiguous evidence for the structure of thiazolo[4,5-c]pyridin-2-ylmethanamine.

Table 1: Representative NMR Data for Related Structures

Nucleus Compound Fragment/Derivative Chemical Shift (δ) Range (ppm) Reference
¹H 4-(aminomethyl)pyridine Pyridine-H: 7.25-8.54; CH₂: 3.90; NH₂: 1.52 chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of this compound and confirming its molecular weight with high accuracy. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the analyte. mdpi.com

HRMS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the calculation of the exact molecular formula. For instance, the dihydrochloride (B599025) salt of the target compound, this compound dihydrochloride, has a calculated molecular weight of 238.14 g/mol corresponding to the formula C₇H₉Cl₂N₃S. chemscene.com The monoisotopic mass of the parent compound, C₇H₇N₃S, is 165.0364. chemicalbook.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the structure of the original molecule. nih.gov The fragmentation pathways can provide evidence for the presence of the thiazole and pyridine rings and the aminomethyl substituent. This type of analysis has been successfully applied to identify metabolites of various drugs in human blood. remedypublications.com

Table 2: Mass Spectrometry Data for this compound and its Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Ionization Method Reference
This compound C₇H₇N₃S 165.22 - chemicalbook.com
This compound dihydrochloride C₇H₉Cl₂N₃S 238.14 - chemscene.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic pyridine ring and the aliphatic methylene group, usually observed around 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations within the thiazole and pyridine rings, which give rise to bands in the 1450-1650 cm⁻¹ region.

C-N and C-S stretching vibrations, which appear at lower frequencies in the fingerprint region.

Studies on related thiazole and pyridine derivatives have shown characteristic bands for C=N, C=C, and C-H vibrations, which aids in confirming the presence of these structural motifs. amhsr.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrations of the heterocyclic rings and the aminomethyl group.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300 - 3500
Aromatic/Aliphatic C-H C-H Stretch 2850 - 3100

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its molecular structure, including the planarity of the fused ring system and the conformation of the aminomethyl group relative to the rings. The crystal structure of a related compound, 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine, has been determined, revealing the key structural features of the thiazolo[4,5-c]pyridine (B1315820) core. researchgate.net This study showed a monoclinic crystal system with specific unit cell dimensions. researchgate.net Similarly, the crystal structures of various other substituted thiazolo[4,5-d]pyridines and triazolo-pyridazino-indoles have been elucidated, confirming their molecular geometries. researchgate.netmdpi.com

Table 4: Crystallographic Data for a Related Thiazolopyridine Derivative

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.

The thiazolo[4,5-c]pyridine core contains a conjugated π-system, which is expected to give rise to distinct absorption bands in the UV region. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. For instance, studies on isothiazolo[4,5-b]pyridine derivatives have shown strong absorption bands with maxima around 305-320 nm. nih.gov The analysis of the UV-Vis spectrum of this compound can provide insights into its electronic structure and can be used for quantitative analysis.

Chromatographic Techniques (HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For this compound, reversed-phase HPLC with a UV detector would be a suitable method for purity assessment. The retention time of the compound is a characteristic property under specific chromatographic conditions. This technique is routinely used to check the purity of synthesized heterocyclic compounds, often aiming for a purity of over 95%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase their volatility. mdpi.comresearchgate.net The gas chromatogram provides information on the retention time, while the mass spectrometer provides a mass spectrum for each separated component, allowing for its definitive identification. remedypublications.commdpi.com GC-MS is a powerful tool for analyzing complex mixtures and identifying trace impurities.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The convergence of artificial intelligence (AI) and computational chemistry is revolutionizing drug discovery, moving beyond traditional screening methods to the de novo design of novel molecules. frontiersin.org This computational approach generates new molecular structures from atomic building blocks, aiming to create compounds with optimized properties for specific biological targets. nih.gov For the Thiazolo[4,5-c]pyridin-2-ylmethanamine scaffold, AI and machine learning (ML) offer powerful tools to explore a vast and relevant chemical space.

Deep learning methodologies, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to learn the underlying rules of chemical structure and bioactivity. nih.govtue.nl These generative models can then design novel thiazolopyridine derivatives that are not only synthetically feasible but are also predicted to have high affinity for a desired target. nih.govcmu.edu

Key AI/ML Strategies for Thiazolopyridine Drug Design

Strategy Description Potential Application for Thiazolopyridine Derivatives
Generative Models (e.g., RNNs, GANs) AI models trained to generate new data with similar characteristics to the training data. nih.govnih.gov Design of novel, synthetically accessible this compound analogues with unique substitution patterns.
Reinforcement Learning An ML approach where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. cmu.edu Iterative optimization of generated thiazolopyridine structures to enhance target binding affinity, improve selectivity, and ensure favorable drug-like properties.

| Predictive Modeling | ML models trained to predict molecular properties, such as bioactivity, toxicity, or solubility. frontiersin.org | Pre-synthesis filtering of designed compounds to prioritize those with the highest probability of success, reducing time and resource expenditure. |

Exploration of Novel Biological Targets at a Molecular and Cellular Level

Thiazole (B1198619) and thiazolopyridine derivatives are known to interact with a diverse range of biological targets, making them attractive scaffolds for drug development. researchgate.netacs.orgtandfonline.com A significant body of research has focused on their role as kinase inhibitors, with various derivatives showing activity against targets implicated in cancer and inflammatory diseases. nih.govnih.govnih.gov For instance, different thiazolopyridine isomers have been developed as inhibitors of PI3K, c-KIT, ITK, and VEGFR2. nih.govnih.gov Notably, certain thiazolo[5,4-b]pyridine (B1319707) derivatives have shown efficacy against imatinib-resistant c-KIT mutants, highlighting their potential to overcome drug resistance. nih.govresearchgate.netresearchgate.net

Future research will focus on identifying and validating novel biological targets for this class of compounds. The observed cellular effects of existing derivatives provide clues for new avenues of exploration. For example:

Mitochondrial Metabolism: Some novel thiazole derivatives have been found to inhibit ATP production in cancer cells, suggesting that components of mitochondrial energy pathways could be unexplored targets. nih.gov

Metastasis and Cell Migration: Thiazole compounds that inhibit cancer cell migration point towards novel targets within the complex machinery of metastasis, beyond currently known players. acs.org

DNA Repair Pathways: The development of some thiazole-containing compounds as poly ADP-ribose polymerase (PARP) inhibitors suggests that other enzymes involved in DNA damage response could be viable targets for new thiazolopyridine derivatives. mdpi.com

The identification of these new targets will be crucial for expanding the therapeutic applications of the thiazolopyridine scaffold beyond its current scope.

Reported and Potential Biological Targets for Thiazolopyridine Derivatives

Target Class Specific Examples Therapeutic Area Citation
Kinases c-KIT, PI3Kα, EGFR, CDK4/6, ITK, VEGFR2 Cancer, Inflammation nih.govresearchgate.netnih.govnih.govnih.gov
Cytoskeletal Proteins Tubulin Cancer acs.org
Mitochondrial Proteins Components of the electron transport chain Cancer nih.gov
DNA Repair Enzymes PARP1 Cancer mdpi.com

| Fatty Acid Metabolism | Acyl-ACP Thioesterase | Herbicidal Agents | beilstein-journals.org |

Development of Photo-responsive or Stimuli-responsive Thiazolopyridine Derivatives

A frontier in medicinal chemistry is the development of stimuli-responsive molecules that can be activated or deactivated at a specific site and time, thereby maximizing therapeutic efficacy while minimizing side effects. Light is a particularly attractive external stimulus due to its non-invasive nature and the high degree of spatiotemporal control it offers.

Applications in Chemical Biology and Proteomics for Target Identification

Understanding the full spectrum of a compound's interactions within a cell is critical for elucidating its mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications. mdpi.com Chemical proteomics has emerged as a powerful technology to identify the protein targets of small molecules in an unbiased manner within a complex biological system. mdpi.com

The structure of this compound, specifically its primary aminomethyl group, makes it an ideal candidate for the development of chemical probes. This amine group can serve as a chemical handle to attach a reporter tag (e.g., biotin (B1667282) for affinity purification) and a photoreactive group (for covalent cross-linking to the target) without significantly disrupting the core pharmacophore.

The general workflow for such an experiment would involve:

Probe Synthesis: A derivative of this compound is synthesized with the necessary tags.

Target Capture: The probe is incubated with cell or tissue lysates. Upon photoactivation, it covalently binds to its protein targets.

Enrichment and Identification: The biotin-tagged protein-probe complexes are captured using affinity chromatography (e.g., with streptavidin beads). The bound proteins are then eluted, digested, and identified using advanced mass spectrometry techniques. mdpi.com

This approach, known as compound-centric chemical proteomics, can reveal both primary and secondary targets, providing invaluable insights into the compound's polypharmacology and guiding future drug development efforts. mdpi.com The application of such proteomic strategies will be essential for mapping the complete target landscape of novel thiazolopyridine derivatives. nih.gov

Bioconjugation and Prodrug Strategies Involving the Aminomethyl Group

The aminomethyl group is a key functional handle that offers significant opportunities for chemical modification to enhance the therapeutic profile of this compound derivatives. wisdomlib.org Two major strategies are bioconjugation and prodrug design.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. nih.gov This approach is often used to overcome pharmaceutical challenges like poor membrane permeability or rapid first-pass metabolism. nih.gov The primary amine of this compound can be temporarily masked to create a more lipophilic compound that can more easily cross biological membranes like the blood-brain barrier. nih.gov Once in the target tissue, endogenous enzymes (e.g., amidases) can cleave the masking group, releasing the active parent drug. orientjchem.org

Bioconjugation: This strategy involves linking the thiazolopyridine molecule to another chemical entity to create a hybrid molecule with enhanced properties. The aminomethyl group is an excellent site for forming stable linkages (e.g., amides) to other molecules. For example, this compound derivatives could be conjugated to:

Antibodies: To create antibody-drug conjugates (ADCs) for targeted delivery to cancer cells.

Peptides: To target specific cell surface receptors.

Polymers or Nanoparticles: To improve solubility and pharmacokinetic profiles.

Fluorescent Dyes: For use as imaging agents in diagnostics and research.

These strategies leverage the inherent chemical reactivity of the aminomethyl group to create more sophisticated and effective therapeutic and diagnostic agents based on the thiazolopyridine scaffold.

Potential Prodrug and Bioconjugation Modifications of the Aminomethyl Group

Strategy Modification Linkage Type Purpose Citation
Prodrug Acylation with a promoiety Amide Increase lipophilicity; improve membrane penetration. nih.gov
Prodrug Derivatization with amino acids Amide Target specific transporters (e.g., PEPT1). nih.gov
Prodrug Carbamate formation Carbamate Mask the amine to prevent premature metabolism. nih.gov
Bioconjugation Attachment to an antibody Amide Targeted cancer therapy (Antibody-Drug Conjugate). nih.gov

| Bioconjugation | Attachment to a fluorescent dye | Amide | Cellular imaging and diagnostics. | mdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[4,5-c]pyridin-2-ylmethanamine derivatives?

this compound derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example:

  • Schiff base formation : Reacting 1,4-diacetylbenzene with carbohydrazide to form intermediates, followed by cyclization with CS₂ and hydrazine hydrate to generate 1,2,4-triazole derivatives .
  • Thiazole ring formation : Cyclization of thioamide precursors using reagents like hydroxylamine hydrochloride and KOH under reflux conditions .
  • Post-functionalization : Introducing substituents (e.g., pyridine or triazole rings) via nucleophilic substitution or Friedländer reactions .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Structural confirmation relies on:

  • 1H/13C NMR : To identify protons and carbons in the fused thiazolo-pyridine system (e.g., δ 6.23 ppm for NH groups; δ 159.24 ppm for imine carbons) .
  • FTIR : To detect functional groups like C=N (1650–1600 cm⁻¹) and SH (2550–2600 cm⁻¹) .
  • Elemental analysis (CHN) : To validate molecular formulas .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Use EN 374-certified gloves, flame-retardant lab coats, and respiratory masks to prevent skin contact and inhalation .
  • Ventilation : Work in a fume hood to avoid exposure to volatile intermediates .
  • Waste disposal : Follow institutional guidelines for contaminated gloves and solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

Contradictions in NMR peaks may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign protons/carbons unambiguously .
  • Deuterated solvent screening : Test DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., thiazolo[4,5-b]pyridines) .

Q. What strategies improve synthetic yields in multi-step this compound syntheses?

  • Catalyst optimization : Use ZnCl₂ or Mn(OAc)₃ to accelerate cyclization steps .
  • Temperature control : Reflux in ethanol (78°C) for 18 hours ensures complete reaction .
  • Step monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Electron-withdrawing groups (e.g., CF₃ on pyridine rings) enhance antibacterial activity by increasing membrane permeability .
  • Triazole moieties : Improve binding to microbial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding .
  • Hybrid systems : Fusion with isoxazolines or dihydrofuran increases selectivity for targets like CDK2 or GABA receptors .

Q. What computational methods predict the binding affinity of these derivatives to biological targets?

  • Molecular docking (AutoDock, Glide) : To simulate interactions with active sites (e.g., CDK2 ATP-binding pocket) .
  • ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values against S. aureus .

Methodological Case Studies

Case Study: Antimicrobial Evaluation of Compound 7c

  • Experimental design :

Synthesis : Compound 7c was prepared via KOH-mediated cyclization of a Schiff base intermediate .

Testing : MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a control .

  • Results : MIC = 2 µg/mL for S. aureus (vs. 1 µg/mL for ciprofloxacin), attributed to the 4-methoxypyridine substituent enhancing lipophilicity .

Case Study: Molecular Docking of Imidazo[4,5-c]pyridine CDK2 Inhibitors

  • Design : Scaffold hopping from CYC202 (Roscovitine) to imidazo[4,5-c]pyridine improved kinase selectivity .
  • Findings : Derivative 23d showed IC₅₀ = 0.8 µM against CDK2, driven by hydrophobic interactions with Val18 and hydrogen bonds with Glu81 .

Tables

Table 1. Key Synthetic Methods for this compound Derivatives

MethodConditionsYield (%)Reference
Thorpe-Ziegler cyclizationZnCl₂, ethanol, reflux65–78
Friedländer reactionKetone, NH₄OAc, 120°C70–85
Hydrazine cyclizationKOH, ethanol, 18 h reflux55–60

Table 2. Biological Activity of Selected Derivatives

CompoundSubstituentMIC (S. aureus)IC₅₀ (CDK2)
7c4-Methoxypyridine2 µg/mLN/A
23d3-TrifluoromethylphenylN/A0.8 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[4,5-c]pyridin-2-ylmethanamine
Reactant of Route 2
Thiazolo[4,5-c]pyridin-2-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.